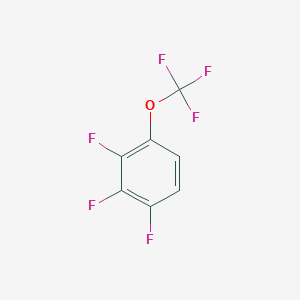

1,2,3-Trifluoro-4-(trifluoromethoxy)benzene

描述

属性

IUPAC Name |

1,2,3-trifluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZIFOMMCVYAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)(F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination of Aromatic Precursors

- The process often begins with the chlorination of anisole or related aromatic compounds under controlled radical conditions.

- For example, anisole (methoxybenzene) is reacted with chlorine gas in the presence of a radical initiator (such as azobisisobutyronitrile) and under UV illumination at 90–100°C.

- A chlorinated intermediate such as 4-chlorobenzotrifluoride is formed, with controlled chlorine flow rates (15–20 LPH) for 4–5 hours, followed by purging with nitrogen to remove residual chlorine and hydrochloric acid by-products.

Conversion to Trifluoromethoxybenzene

- The chlorinated intermediate (e.g., trichloromethoxybenzene) undergoes fluorination using anhydrous hydrogen fluoride (HF) at 80°C in a stainless steel autoclave.

- This reaction is conducted under high pressure (30–35 kg/cm²) for 4–6 hours.

- The fluorination replaces chlorine atoms with fluorine to yield trifluoromethoxybenzene.

- Hydrochloric acid is generated as a by-product and removed by purging with nitrogen.

- The crude product is purified by atmospheric pressure distillation to isolate pure trifluoromethoxybenzene.

Nitration and Isomer Formation

- Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0–35°C).

- This step produces a mixture of nitro isomers, with the para-isomer predominating (~90%).

- The reaction mixture is quenched in ice-cold water, and the organic layer is separated using dichloromethane (DCM).

- The solvent is evaporated to isolate the nitro-substituted trifluoromethoxybenzene.

Diazotization and Further Functionalization

- The nitro derivative can be converted to an aniline derivative by reduction or other transformations.

- The aniline is diazotized in acidic media (e.g., 9N sulfuric acid) at temperatures below 5°C using sodium nitrite.

- The diazonium salt formed is decomposed by heating at 110°C for 2 hours.

- The product is extracted with dichloromethane, dried, and purified to yield the final trifluoromethoxy-substituted aromatic compound.

Alternative Fluorination Approaches

- Metal-free fluorination methods have been explored for related trifluoromethylated heterocycles, employing reagents such as trifluoroacetimidoyl chlorides and hydrazine hydrate in multi-component reactions.

- While these methods are more common for heterocyclic compounds, they demonstrate the potential for mild, scalable fluorination without metal catalysts.

Example Data Table: Key Reaction Conditions and Yields

| Step | Reactants/Conditions | Temperature (°C) | Pressure (kg/cm²) | Time (hours) | Yield/Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination | Anisole + Cl2 + radical initiator + UV | 90–100 | Atmospheric | 4–5 | Crude chlorinated intermediate | Chlorine flow 15–20 LPH |

| Fluorination (HF treatment) | Trichloromethoxybenzene + anhydrous HF | 80 | 30–35 | 4–6 | ~90–99.5 purity of trifluoromethoxybenzene | High-pressure autoclave |

| Nitration | Trifluoromethoxybenzene + H2SO4 + HNO3 | 0–35 | Atmospheric | 1–2 | ~90% para-nitro isomer | DCM extraction and evaporation |

| Diazotization and decomposition | 4-(trifluoromethoxy)aniline + NaNO2 + H2SO4 | <5 (diazotization), 110 (decomposition) | Atmospheric | 2 (decomposition) | Final substituted product | Extraction with DCM, drying |

Research Findings and Notes

- The chlorination step is sensitive to solvent choice; benzotrifluoride and chlorobenzene are preferred solvents due to better separation and environmental considerations compared to carbon tetrachloride.

- The fluorination with anhydrous HF requires specialized equipment due to corrosiveness and high pressure.

- Nitration yields a mixture of isomers, but reaction conditions favor the para-isomer, which is the desired intermediate for further transformations.

- Purification steps typically involve solvent extraction, drying over sodium sulfate, and distillation or chromatography.

- The overall process achieves high purity (up to 99.5%) of the trifluoromethoxybenzene intermediates, critical for downstream applications.

- Metal-free and mild fluorination protocols are emerging but currently less common for this specific compound.

- Safety precautions are crucial due to the use of hazardous reagents like anhydrous HF, chlorine gas, and strong acids.

化学反应分析

Electrophilic Aromatic Substitution (EAS) Reactivity

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group (EWG), while fluorine substituents exhibit moderate deactivation. This combination significantly reduces the ring’s electron density, making EAS reactions challenging.

Nitration

-

Reaction Conditions : Nitration of trifluoromethoxy-substituted arenes typically requires mixed acids (HNO₃/H₂SO₄) at elevated temperatures (30–35°C) .

-

Regioselectivity : In analogous systems, nitration of trifluoromethoxybenzene yields para-nitro derivatives as the major product (90% selectivity) . For 1,2,3-trifluoro-4-(trifluoromethoxy)benzene, the existing substituents direct incoming electrophiles to positions governed by steric and electronic effects:

-

The -OCF₃ group is meta-directing.

-

Fluorine substituents are ortho/para-directing but deactivating.

-

-

Rate Reduction : The trifluoromethyl group (-CF₃) reduces nitration rates by ~10⁴ compared to benzene . For -OCF₃ derivatives, similar or greater deactivation is expected due to enhanced electron withdrawal.

Diazotization and Deamination

While direct data for this compound is limited, structurally related trifluoromethoxy anilines undergo diazotization followed by deamination to yield aryl radicals or dehalogenated products .

Example Pathway (Inferred):

-

Diazotization :

-

Deamination :

For this compound, analogous reactions would require prior functionalization (e.g., introduction of an amino group).

Halogen Exchange Reactions

Fluorine substituents in polyhalogenated arenes can participate in halogen exchange under superacidic conditions.

Defluorination

-

Mechanism : Protolytic defluorination via carbocation intermediates in CF₃SO₃H .

-

Example :

-

Applicability : The stability of carbocations adjacent to fluorine atoms in this compound would determine feasibility. Electron-deficient systems may resist defluorination .

Radical Reactions

The -OCF₃ group enhances stability toward radical-mediated processes, as seen in trifluoromethoxybenzene derivatives under UV/chlorine conditions .

Chlorination

-

Conditions : UV irradiation with Cl₂ in chlorinated solvents .

-

Outcome : Selective substitution at positions activated by radical-stabilizing groups.

Thermal and Acidic Stability

-

Thermal Degradation : Trifluoromethoxy groups are thermally stable up to 150°C but may decompose at higher temperatures, releasing HF or COF₂ .

-

Acid Resistance : Stable in concentrated H₂SO₄ during nitration , but prolonged exposure to superacids (e.g., CF₃SO₃H) may induce defluorination .

Comparative Reactivity Table

Mechanistic Considerations

-

Electrophilic Substitution : Dominated by the electron-withdrawing effects of -OCF₃ and fluorine, directing electrophiles to less deactivated positions.

-

Radical Pathways : Stabilization of intermediates by -OCF₃ enhances selectivity in halogenation.

-

Acid-Mediated Reactions : Superacids protonate fluorine atoms, enabling defluorination via carbocation rearrangements .

科学研究应用

Medicinal Chemistry

Fluorinated compounds like 1,2,3-trifluoro-4-(trifluoromethoxy)benzene are extensively studied for their potential as drug candidates. The trifluoromethyl and trifluoromethoxy groups can enhance the metabolic stability and bioavailability of pharmaceuticals. For instance:

- Antitumor Activity : Compounds containing trifluoromethyl groups have shown significant inhibitory activity against various tumor cell lines. In one study, derivatives exhibited an IC50 value of 3.09 μM against MCF-7 breast cancer cells, indicating potent anticancer effects attributed to the CF group .

- Antibiotic Development : Research has indicated that fluorinated metabolites derived from this compound may enhance the efficacy of traditional antibiotics by altering their interactions with bacterial targets .

Agrochemical Applications

The compound is also utilized in the agrochemical industry for developing pesticides and herbicides with improved efficacy and environmental profiles. Its unique electronic properties allow for the design of more effective agrochemicals that can target specific pests while minimizing environmental impact .

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials. Its ability to participate in various chemical reactions, such as nucleophilic aromatic substitution and coupling reactions (e.g., Suzuki-Miyaura coupling), enables the creation of complex fluorinated compounds that are valuable in electronics and polymer science .

Data Table: Comparison of Biological Activities

| Compound Type | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Trifluoromethylated Isoxazoles | Antitumor | 3.09 | |

| Fluorinated Antibiotics | Antimicrobial | Variable | |

| Triazole Derivatives | Anticonvulsant | Moderate |

Case Study 1: Trifluoromethylated Isoxazoles

Research demonstrated that isoxazole derivatives with trifluoromethyl groups exhibited superior anticancer activity compared to their non-fluorinated counterparts. This suggests that fluorination significantly enhances biological activity through modulation of cellular pathways involved in tumor growth .

Case Study 2: Fluorinated Antibiotics

Studies on biosynthetic pathways in Streptomyces cattleya revealed that fluorinated metabolites possess mild antibiotic properties. The incorporation of fluorine into antibiotic structures has been linked to enhanced interaction with bacterial targets, leading to improved efficacy .

作用机制

The mechanism of action of 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene in various applications depends on its interaction with molecular targets. For instance, in pharmaceuticals, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its binding affinity and selectivity .

相似化合物的比较

Data Tables

Table 2: Reactivity of Trifluoromethoxy-Substituted Bromobenzenes in Pd-Catalyzed Arylations

生物活性

1,2,3-Trifluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound (CHFO) features a benzene ring substituted with three fluorine atoms and a trifluoromethoxy group. Its unique structure contributes to its chemical reactivity and biological properties.

Mechanisms of Biological Activity

The trifluoromethyl group (-CF) is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity. The presence of this group in various compounds has been associated with increased potency against cancer cells and other biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing trifluoromethyl groups. For instance, β-trifluoromethyl vinylsulfones have demonstrated significant inhibitory activity against various tumor cell lines, including ES-2 and K562 . The introduction of trifluoromethyl groups into the molecular structure often correlates with enhanced anticancer activity due to their ability to modulate biological pathways involved in cell proliferation and survival.

Case Studies

- Trifluoromethylated Isoxazoles : Research on isoxazole derivatives showed that compounds with a trifluoromethyl moiety exhibited superior anti-cancer activity compared to their non-trifluoromethylated counterparts. Specifically, one compound demonstrated an IC value of 3.09 μM against MCF-7 breast cancer cell lines, indicating a potent effect attributable to the CF group .

- Fluorinated Antibiotics : The production of fluorinated metabolites by Streptomyces cattleya has been linked to mild antibiotic activity. The biosynthesis pathways of these compounds reveal that fluorination can enhance the efficacy of traditional antibiotics by altering their interaction with bacterial targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and number of trifluoromethyl groups significantly influence biological activity. For example, modifications at specific positions on the aromatic ring can lead to variations in potency against cancer cell lines. A notable finding is that compounds featuring a trifluoromethyl group at certain positions exhibit better anti-cancer activities than those without such substitutions .

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Studies have indicated that high exposures may lead to adverse effects on liver and kidney functions; however, these effects are typically observed at elevated concentrations . Understanding the dose-response relationship is crucial for evaluating safety in potential therapeutic applications.

常见问题

Q. What computational models predict the compound’s electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。